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Compound of Interest

Compound Name: 3-Chloro Fenofibric Acid-d6

Cat. No.: B585090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Chloro Fenofibric Acid-d6, a

deuterated analog of 3-Chloro Fenofibric Acid. This document is intended for use by

researchers, scientists, and professionals in drug development and related fields.

Core Data Presentation
The key quantitative data for 3-Chloro Fenofibric Acid-d6 and its non-deuterated counterpart

are summarized in the table below for straightforward comparison.

Property
3-Chloro Fenofibric Acid-
d6

3-Chloro Fenofibric Acid

Molecular Weight 324.79 g/mol [1][2] 318.75 g/mol [2][3][4]

Molecular Formula C₁₇H₉D₆ClO₄[1][2] C₁₇H₁₅ClO₄[3][4]

CAS Number 1346603-07-3[1][2] 60012-96-6[1][3]

Chemical Structure and Labeling
3-Chloro Fenofibric Acid-d6 is a stable isotope-labeled version of 3-Chloro Fenofibric Acid.

The six deuterium atoms are located on the two methyl groups of the propanoic acid moiety, as

indicated by its chemical name: 2-[4-(3-Chlorobenzoyl)phenoxy]-2-(methyl-d3)-propanoic-3,3,3-
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d3 acid. This specific labeling makes it an ideal internal standard for quantitative bioanalytical

studies involving 3-Chloro Fenofibric Acid.

Biological Context and Signaling Pathway
3-Chloro Fenofibric Acid is an active metabolite of the prodrug fenofibrate, a widely used lipid-

lowering agent. Its primary mechanism of action involves the activation of the Peroxisome

Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a

crucial role in the regulation of lipid metabolism.

Upon activation by a ligand such as fenofibric acid, PPARα forms a heterodimer with the

Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as

Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

This binding event modulates the transcription of genes involved in various aspects of lipid

metabolism, including fatty acid uptake, transport, and catabolism. The ultimate effect is a

reduction in plasma triglycerides and very-low-density lipoprotein (VLDL) levels, and an

increase in high-density lipoprotein (HDL) levels.
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Caption: PPARα signaling pathway activated by Fenofibric Acid.

Experimental Protocols
While specific experimental protocols for the synthesis of 3-Chloro Fenofibric Acid-d6 are not

readily available in the public domain, a plausible synthetic route can be adapted from
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established methods for the non-deuterated analog. The primary modification would involve the

use of a deuterated starting material.

Proposed Synthesis of 3-Chloro Fenofibric Acid-d6
This proposed synthesis involves a Williamson ether synthesis followed by hydrolysis.

Step 1: Synthesis of 2-bromo-2-(methyl-d3)-propanoic-3,3,3-d3 acid

The synthesis would begin with the bromination of 2,2-di(methyl-d3)propanoic acid, which can

be prepared from commercially available deuterated precursors.

Step 2: Etherification

4-hydroxy-3'-chlorobenzophenone is reacted with the deuterated brominated propanoic acid

from Step 1 in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g.,

acetone or acetonitrile) to form the deuterated ester intermediate.

Step 3: Hydrolysis

The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) in an aqueous

alcohol solution to yield 3-Chloro Fenofibric Acid-d6.

The reaction progress at each step can be monitored by thin-layer chromatography (TLC), and

the final product purified by recrystallization or column chromatography.

Analytical Method: Quantification in Biological Matrices
by LC-MS/MS
3-Chloro Fenofibric Acid-d6 is primarily used as an internal standard for the accurate

quantification of 3-Chloro Fenofibric Acid in biological samples such as plasma. A typical LC-

MS/MS method is outlined below.

1. Sample Preparation (Protein Precipitation)

To 100 µL of plasma sample, add 20 µL of a working solution of 3-Chloro Fenofibric Acid-
d6 (internal standard).
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Add 300 µL of cold acetonitrile to precipitate the proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

Multiple Reaction Monitoring (MRM) Transitions:

3-Chloro Fenofibric Acid: Precursor ion (m/z) -> Product ion (m/z)

3-Chloro Fenofibric Acid-d6: Precursor ion (m/z) -> Product ion (m/z)

(Note: Specific m/z transitions would need to be optimized for the instrument used).

4. Quantification

The concentration of 3-Chloro Fenofibric Acid in the sample is determined by comparing the

peak area ratio of the analyte to the internal standard (3-Chloro Fenofibric Acid-d6) against a

calibration curve prepared with known concentrations of the analyte.
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Caption: General workflow for LC-MS/MS analysis.

Structural Characterization by NMR Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the

structure and isotopic labeling of 3-Chloro Fenofibric Acid-d6.

¹H NMR: The proton NMR spectrum would confirm the absence of signals corresponding to

the methyl groups, which are deuterated in this analog. The aromatic and other proton

signals would be consistent with the structure of 3-Chloro Fenofibric Acid.

¹³C NMR: The carbon-13 NMR spectrum would show the characteristic signals for the carbon

atoms in the molecule. The signals for the deuterated methyl carbons would be observed as

multiplets due to carbon-deuterium coupling.

²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms on the

methyl groups, confirming the location of the isotopic label.

This technical guide provides a foundational understanding of 3-Chloro Fenofibric Acid-d6, its

properties, biological relevance, and analytical applications. For specific research applications,

further optimization of the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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